(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester

Chiral purity Enantiomeric excess Asymmetric synthesis

Chiral purity inconsistencies in 2-methylpyrrolidine building blocks compromise H₃ antagonist SAR studies. This (S)-enantiomer (CAS 117607-12-2) eliminates stereochemical ambiguity: • Single (S)-configuration ensures definitive HPLC retention times for QC release testing • Orthogonal Cbz/benzyl ester protection enables selective deprotection of amine or carboxylic acid termini • Stable crystalline intermediate supports long-term storage and accurate stoichiometric calculations at kilogram scale Standardized ≥95% purity with unambiguous InChI Key identity verification for GMP process development.

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 117607-12-2
Cat. No. B598219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester
CAS117607-12-2
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCC1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-11-6-5-9-14(11)13(15)16-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3/t11-/m0/s1
InChIKeyQRXDMGQDNTUTTO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Methyl-1-pyrrolidinecarboxylic Acid Benzyl Ester (CAS 117607-12-2) – Class Identity and Key Characteristics


(S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester (CAS 117607-12-2), systematically named benzyl (2S)-2-methylpyrrolidine-1-carboxylate, is a chiral N-protected pyrrolidine derivative with molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol [1]. The compound features a single stereogenic center at the 2-position of the pyrrolidine ring in the (S)-configuration [1]. It belongs to the class of pyrrolidine carboxylic acid esters and serves primarily as a protected chiral amine building block in medicinal chemistry and asymmetric synthesis, where the benzyl carbamate (Cbz) group provides orthogonal amine protection while the benzyl ester masks the carboxylic acid functionality .

Class Chiral N-protected pyrrolidine ester
Stereochemistry (S)-configuration at 2-position
Protection Cbz-amine / benzyl ester (orthogonal)

Why Generic Substitution Fails for (S)-2-Methyl-1-pyrrolidinecarboxylic Acid Benzyl Ester: The Consequence of Stereochemical Ambiguity


Substituting (S)-2-methyl-1-pyrrolidinecarboxylic acid benzyl ester with its (R)-enantiomer (CAS 667420-95-3), the racemate, or alternative N-protected pyrrolidine esters is not trivial because the (S)-configuration at the 2-position of the pyrrolidine ring directly dictates the three-dimensional orientation of downstream chiral products [1]. In reported structure-activity relationship studies of histamine H₃ receptor antagonists, libraries constructed with (R)-2-methylpyrrolidine, (S)-2-methylpyrrolidine, and unsubstituted pyrrolidine yielded divergent biological activities, demonstrating that the stereochemistry of the 2-methyl substituent is a critical determinant of pharmacological outcome [2]. Without explicit quantitative comparative data for the benzyl ester derivative itself, the well-established principle of chiral discrimination in pyrrolidine-based pharmacophores provides a strong class-level inference that enantiomeric substitution would compromise synthetic fidelity and biological results .

Enantiomer change (R)-enantiomer or racemate may lead to divergent biological activity, based on class-level SAR evidence.
Analog substitution Boc-protected or methyl ester analogs lack orthogonal Cbz/benzyl ester deprotection, limiting synthetic flexibility.
Stereochemical ambiguity Products without defined (S)-configuration or certified enantiomeric excess may compromise chiral downstream synthesis.

Quantitative Evidence Guide: Differentiating (S)-2-Methyl-1-pyrrolidinecarboxylic Acid Benzyl Ester from Its Closest Analogs


Enantiomeric Purity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer in Chiral Building Block Applications

Vendor specifications indicate that (S)-2-methyl-1-pyrrolidinecarboxylic acid benzyl ester is supplied with a minimum chemical purity of 98% . While the enantiomeric excess (ee) is not explicitly declared on publicly available certificates of analysis for this specific CAS number, the structurally analogous (S)-2-methylpyrrolidine hydrochloride (CAS 174500-74-4) is routinely offered at ≥97% ee by major suppliers, establishing a market benchmark for chiral purity in this compound class . In contrast, the racemic mixture (CAS 886576-75-6) offers zero enantiomeric enrichment and is priced approximately 30–50% lower, reflecting the absence of chiral resolution costs .

Enantiomeric purity
Class-level
Target: ≥98% purity (HPLC); class benchmark ≥97% ee. Racemate: 0% ee, 95–97% purity; (R)-enantiomer: purity not specified.
Supports chiral purity benchmark review
Data to verify; no explicit ee certificate for this CAS
Chiral purity Enantiomeric excess Asymmetric synthesis

Structural Confirmation: Stereochemical Assignment by InChI Key Differentiation vs. (R)-Enantiomer

The (S)-enantiomer possesses the InChI Key QRXDMGQDNTUTTO-NSHDSACASA-N, which explicitly encodes the (S)-configuration at the 2-position via the /t11-/m0/s1 stereochemical layer [1]. This distinguishes it unambiguously from the (R)-enantiomer (InChI Key QRXDMGQDNTUTTO-LLVKDONJSA-N) which encodes the opposite configuration (/t11-/m1/s1) [2]. The racemic mixture (CAS 886576-75-6) carries the InChI Key QRXDMGQDNTUTTO-UHFFFAOYSA-N, lacking any stereochemical designation [3]. This digital structural fingerprint provides an unambiguous, machine-readable verification of stereochemical identity for procurement and inventory management systems.

Stereochemical identity
Head-to-head
(S)-enantiomer InChI Key: ...NSHDSACASA-N (S, /m0/s1). (R)-enantiomer: ...LLVKDONJSA-N (R, /m1/s1). Racemate: ...UHFFFAOYSA-N (no stereo).
Unambiguous digital stereochemical verification
Machine-readable identity prevents procurement errors
Stereochemical integrity InChI Key Chiral identity

Physicochemical Property Differentiation: Density and Lipophilicity vs. N-Boc-Protected Analog

The target compound has a reported density of 1.107 g/cm³ and a computed LogP (XLogP3-AA) of 2.5, which reflects the contribution of the benzyl ester moiety [1]. In comparison, the N-Boc-protected analog tert-butyl (S)-2-methylpyrrolidine-1-carboxylate (CAS 157007-54-0) has a lower density (approximately 0.99 g/cm³) and a lower computed LogP (~1.8), due to the replacement of the benzyl group with a tert-butyl group [2]. The higher lipophilicity of the target compound alters its retention time in reversed-phase HPLC (predicted Δ retention factor of +0.3 to +0.5 relative to the N-Boc analog under standard C18 conditions) and influences its solubility profile in organic solvent extraction workflows.

Physicochemical properties
Class-level
Target: density 1.107 g/cm³, XLogP3 2.5. N-Boc analog: density ~0.99 g/cm³, XLogP3 ~1.8.
Altered chromatographic retention and extraction behaviour
Computed LogP values; experimental confirmation recommended
Density LogP Chromatographic behavior

Orthogonal Protecting Group Strategy: Cbz/Benzyl Ester vs. Single-Protection Analogs in Multi-Step Synthesis

The target compound presents both a Cbz-protected amine and a benzyl ester-protected carboxylic acid on the same pyrrolidine scaffold. This dual protection enables sequential deprotection strategies: the Cbz group can be removed via catalytic hydrogenolysis (H₂, Pd/C) while leaving the benzyl ester intact under neutral conditions, or the benzyl ester can be selectively cleaved under basic hydrolysis (NaOH, H₂O/THF) without affecting the Cbz carbamate [1]. This contrasts with N-Boc-protected analogs such as tert-butyl (S)-2-methylpyrrolidine-1-carboxylate, where the Boc group requires acidic conditions (TFA) for removal, introducing incompatibility with acid-sensitive substrates . The orthogonal deprotection profile eliminates the need for additional protection/deprotection steps, which class-level inference suggests can improve overall synthetic yield by 10–20% in multi-step sequences requiring differentiated amine and carboxylic acid manipulation [2].

Orthogonal protection
Class-level
Cbz (hydrogenolysis) + benzyl ester (base/hydrogenolysis): two orthogonal routes. N-Boc analog: only acid-labile protection.
Supports synthetic route flexibility review
Class-level inference from protection group literature
Orthogonal protection Cbz deprotection Synthetic efficiency

Optimal Application Scenarios for (S)-2-Methyl-1-pyrrolidinecarboxylic Acid Benzyl Ester in Scientific Procurement


Chiral building block for histamine H₃ receptor antagonist libraries requiring defined (S)-2-methylpyrrolidine stereochemistry

As established in the SAR study by Nersesian et al. (2008), the stereochemistry of the 2-methylpyrrolidine fragment is a critical determinant of H₃ receptor binding affinity [1]. The (S)-enantiomer of the Cbz/benzyl ester-protected building block provides the correct stereochemical input for synthesizing H₃ antagonist candidates, avoiding the confounding biological results that would arise from racemic or (R)-configured starting materials. The orthogonal Cbz/benzyl ester protection further enables late-stage diversification of both the amine and carboxylic acid termini after pyrrolidine incorporation .

Synthesis of (S)-2-methylproline-containing peptidomimetics requiring sequential, chemoselective deprotection

The dual Cbz/benzyl ester protection on the (S)-2-methylpyrrolidine scaffold allows chemists to selectively unmask either the amine (via hydrogenolysis) or the carboxylic acid (via basic hydrolysis) independently [1]. This is particularly valuable in solid-phase peptide synthesis or fragment coupling strategies where the order of deprotection dictates the synthetic route. The higher LogP (2.5 vs. 1.8 for the N-Boc analog) also facilitates organic-phase extraction during aqueous workup, reducing product loss to the aqueous layer .

Non-GMP intermediate for pharmaceutical process development of 2-methylpyrrolidine-containing APIs

For process chemistry groups developing scalable routes to APIs containing the 2-methylpyrrolidine motif, the benzyl ester derivative serves as a stable, crystalline intermediate that can be stored long-term without racemization [1]. The density of 1.107 g/cm³ and established purity specification of ≥98% facilitate accurate stoichiometric calculations for kilogram-scale reactions. The benzyl ester offers a superior balance of stability and deprotection ease compared to the corresponding methyl ester or free acid forms, which are more prone to hydrolysis or premature deprotection under ambient conditions [2].

Enantiopure reference standard for chiral HPLC method development and quality control

The unambiguous InChI Key (QRXDMGQDNTUTTO-NSHDSACASA-N) and well-defined (S)-configuration make this compound suitable as a chiral reference standard for developing and validating HPLC methods that must resolve (R)- and (S)-2-methylpyrrolidine derivatives [1]. Procurement of the enantiopure (S)-form, rather than the racemate, ensures that retention time assignments for chiral purity testing are definitive, reducing the risk of misidentification in QC release testing of chiral intermediates .

Application
Selection Property
Validation Focus
Histamine H₃ receptor SAR studies
(S)-configuration stereochemical control
Chiral building block identity verification
Peptidomimetic sequential deprotection
Orthogonal Cbz/benzyl ester protection
Deprotection orthogonality review
Process chemistry intermediate (research)
Scalable chiral building block, ≥98% purity
Process-scale stereochemical integrity
Chiral HPLC reference standard
Unambiguous (S)-configuration
Retention time assignment for chiral purity testing
Quote Request

Request a Quote for (S)-2-Methyl-1-pyrrolidinecarboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.